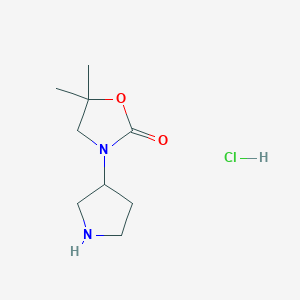

5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride” is a chemical compound with the CAS Number: 2490402-55-4 . It has a molecular weight of 220.7 . The compound is stored at room temperature and is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O2.ClH/c1-9(2)6-11(8(12)13-9)7-3-4-10-5-7;/h7,10H,3-6H2,1-2H3;1H .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available data .Wissenschaftliche Forschungsanwendungen

Heterocyclic System Synthesis

- 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one is involved in the synthesis of complex heterocyclic systems. It forms various derivatives, which are used in the synthesis of oxazolidinones and other heterocyclic compounds (Bogolyubov et al., 2004).

Diastereoselective Synthesis

- The compound is used in diastereoselective synthesis processes. For example, it's involved in the formation of pyrrolidine-containing tetracyclic compounds via double 1,3-dipolar cycloadditions of nonstabilized azomethine ylides derived from decarboxylation of oxazolidin-5-ones (Zhang et al., 2019).

Interaction with Neuronal Acetylcholine Receptors

- Molecular studies on the compound have been conducted to understand its interaction with neuronal acetylcholine receptors. This involves exploring its conformation and structure, particularly in relation to its potential application in neuroscience (Meneghetti et al., 2007).

Chiral Auxiliary Synthesis

- It's used in the synthesis of chiral oxazolidin-2-ones, which are valuable as chiral auxiliaries. The synthesis process often involves asymmetric aminohydroxylation (Barta et al., 2000).

Reaction Kinetics Study

- The kinetics of N-chlorination reactions involving this compound have been studied. This research is important in understanding its reactivity and potential applications in various chemical reactions (Pastoriza et al., 2016).

Medicinal Chemistry Applications

- It has been involved in the synthesis of novel compounds with potential therapeutic applications. For example, it was used in the synthesis of stable isotope-labeled antibacterial agents and their metabolites (Lin & Weaner, 2012).

Enzymatic Reactions

- The compound plays a role in enzymatic reactions, such as the kinetic resolution of ethyl (±)-4-chloro-3-hydroxybutanoate through ammonolysis (García-Urdiales et al., 1999).

Palladium-Catalyzed Reactions

- Palladium-catalyzed carboamination reactions with this compound lead to the production of trans-2,5-disubstituted pyrrolidines, showing its versatility in organic synthesis (Lemen & Wolfe, 2010).

Eigenschaften

IUPAC Name |

5,5-dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-9(2)6-11(8(12)13-9)7-3-4-10-5-7;/h7,10H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPYELSFJJNLKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(=O)O1)C2CCNC2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2462481.png)

![1-[(3-Methylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2462484.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2462486.png)

![methyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2462490.png)

![6-methyl-3-(thiomorpholine-4-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462492.png)

![(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2462493.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2462496.png)

![1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2462499.png)